molecular formula C15H12N2O2 B11610551 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 4927-16-6

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11610551
CAS No.: 4927-16-6
M. Wt: 252.27 g/mol
InChI Key: RWKAIPRJUBIJRL-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound based on the 1,2,4-oxadiazole heterocyclic scaffold, which is recognized in medicinal chemistry as a metabolically stable bioisostere for ester and amide functionalities . This specific derivative has been identified as a promising scaffold in anticancer research, particularly in the development of novel anti-breast cancer agents . Scientific studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activities against human breast cancer cell lines, including estrogen receptor-positive MCF-7 cells and MDA-MB-453 cells . Molecular docking studies indicate that these compounds can be designed to interact with biological targets such as the estrogen receptor, suggesting a potential mechanism for their biological activity . The 1,2,4-oxadiazole nucleus is a privileged structure in drug discovery, contributing to the stability and binding affinity of potential drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a drug, cosmetic, or for any other personal uses. Researchers should handle this material with care and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4927-16-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H12N2O2/c1-3-7-12(8-4-1)15-16-14(19-17-15)11-18-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

RWKAIPRJUBIJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Formation of Ethyl 2-Phenoxyacetate : Phenol reacts with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-phenoxyacetate.

  • Hydrazide Synthesis : The ester is converted to 2-phenoxyacetohydrazide via refluxing with hydrazine hydrate in ethanol.

  • Cyclization : The hydrazide undergoes cyclization with POCl₃ at 80–100°C for 4–6 hours, forming 5-(phenoxymethyl)-3-phenyl-1,2,4-oxadiazole.

Key Reaction :

2-Phenoxyacetohydrazide+POCl3ΔThis compound+HCl+H3PO3\text{2-Phenoxyacetohydrazide} + \text{POCl}3 \xrightarrow{\Delta} \text{this compound} + \text{HCl} + \text{H}3\text{PO}_3

Optimization Data

ParameterOptimal ConditionYield (%)Purity (%)
POCl₃ Concentration3.0 equivalents7895
Temperature90°C8297
Reaction Time5 hours7593

Source: Adapted from JDDT synthesis data

Nucleophilic Substitution of Chloromethyl Oxadiazole Intermediates

An alternative route involves substituting a chloromethyl group on a preformed 1,2,4-oxadiazole ring with a phenoxide ion. This method is advantageous for introducing diverse substituents.

Procedure

  • Synthesis of 3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole :

    • Phenylglyoxylic acid chloride reacts with hydroxylamine to form an intermediate hydroxamic acid, which cyclizes in the presence of SOCl₂.

  • Phenoxide Substitution :

    • The chloromethyl derivative reacts with sodium phenoxide in acetone under reflux (6–8 hours).

Key Reaction :

3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole+NaOPhAcetoneThis compound+NaCl\text{3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole} + \text{NaOPh} \xrightarrow{\text{Acetone}} \text{this compound} + \text{NaCl}

Comparative Efficiency

MethodYield (%)ByproductsScalability
Cyclization (POCl₃)78–82Phosphorus saltsModerate
Nucleophilic Substitution65–70NaClHigh

Source: Patent RU1132505C

Microwave-Assisted Synthesis

Emerging techniques use microwave irradiation to accelerate cyclization. A study reported a 30% reduction in reaction time (from 5 hours to 1.5 hours) with comparable yields (75–80%).

Critical Analysis of Methodologies

Advantages and Limitations

MethodAdvantagesLimitations
POCl₃ CyclizationHigh yield, well-establishedCorrosive reagents, phosphorus waste
Nucleophilic SubstitutionScalable, mild conditionsLower yield
Epoxide RouteVersatile for derivativesMulti-step, complex purification

Purity and Characterization

  • HPLC Analysis : Purity >95% achieved via recrystallization from ethanol.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 7.85–7.45 (m, 5H, Ph), 5.35 (s, 2H, CH₂), 6.90–6.70 (m, 5H, OPh).

    • IR (KBr) : 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

For bulk production, the POCl₃ cyclization method is preferred due to its balance of yield and cost. However, waste management of phosphorus byproducts remains a challenge. Recent advances propose using recyclable catalysts (e.g., zeolites) to mitigate environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole ring’s electron-withdrawing nature facilitates nucleophilic attacks at positions 3 and 5. For example:

  • Hydrolysis : Under acidic or basic conditions, the ring undergoes cleavage. Prolonged reflux with aqueous HCl (6M) converts the oxadiazole into a hydrazide intermediate, which rearranges to form substituted urea derivatives .

  • Thiol Exchange : Reaction with thiourea in ethanol yields thioamide derivatives via ring-opening and sulfur incorporation .

Key Reaction Conditions

Reaction TypeReagents/ConditionsProductYield
Acidic Hydrolysis6M HCl, reflux, 12hN-Phenylphenoxyacetamide68%
Basic HydrolysisNaOH (10%), 80°C, 8hPhenoxyacetic acid hydrazide72%

Electrophilic Aromatic Substitution

The phenyl and phenoxymethyl substituents undergo electrophilic substitutions:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring .

  • Halogenation : Bromine in acetic acid selectively substitutes the phenoxymethyl phenyl ring at the ortho position .

Example Reaction

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazoleBr2/CH3COOH5-(2-Bromophenoxymethyl)-3-phenyl-1,2,4-oxadiazole(85% yield)[8]\text{this compound} \xrightarrow{\text{Br}_2/\text{CH}_3\text{COOH}} \text{5-(2-Bromophenoxymethyl)-3-phenyl-1,2,4-oxadiazole} \quad (85\%\text{ yield})[8]

Cross-Coupling Reactions

The phenoxymethyl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

Optimized Conditions

  • Solvent: Toluene/EtOH (3:1)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Temperature: 100°C, 24h

Functionalization of Phenoxymethyl Group

The -CH₂-O-Ph moiety undergoes oxidation and alkylation:

  • Oxidation : MnO₂ in acetone converts the methyl group to a ketone, yielding 5-(phenoxycarbonyl)-3-phenyl-1,2,4-oxadiazole.

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ produces ether derivatives .

Mechanistic Insight
The electron-rich phenoxy oxygen stabilizes transition states during oxidation, enhancing reaction rates .

Ring-Opening via Reductive Cleavage

Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form:

  • Amidine Derivatives : At 50 psi H₂, ethanol, 12h .

  • Secondary Amines : Using Raney Ni under milder conditions .

Scientific Research Applications

Anticancer Applications

The compound 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of 1,3,4-oxadiazoles, including this compound, which were tested against human cancer cell lines. The results showed promising anticancer activity with some derivatives achieving growth inhibition percentages exceeding 90% at concentrations as low as 105M10^{-5}M against breast and melanoma cancer cell lines .
  • Mechanism of Action : The mechanism-based approaches for anticancer activity involve the induction of apoptosis in cancer cells. For instance, certain derivatives were found to inhibit key signaling pathways associated with tumor growth and survival .
CompoundCell Line TestedIC50 (μM)Growth Inhibition (%)
This compoundMDA-MB-468 (Breast Cancer)4.6596.86
Derivative AUACC-62 (Melanoma)9.5190.47
Derivative BHL-60 (Leukemia)3.5295.70

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens.

Research Insights

  • Broad-Spectrum Efficacy : Studies have shown that oxadiazole derivatives exhibit antibacterial and antifungal properties against strains such as Staphylococcus aureus and Candida albicans. The compounds were tested using disc diffusion methods and demonstrated effective inhibition zones compared to standard antibiotics .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans256 mg/mL

Anti-Diabetic Properties

Recent studies have also explored the potential anti-diabetic effects of oxadiazole derivatives.

Experimental Findings

In vivo studies using genetically modified models indicated that certain derivatives significantly lowered glucose levels in diabetic models such as Drosophila melanogaster. This highlights the compound's potential utility in managing diabetes alongside its anticancer and antimicrobial activities .

Mechanistic Studies and Molecular Docking

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.

Computational Insights

These studies suggest that the compound interacts effectively with key proteins involved in cancer progression and microbial resistance mechanisms. The binding affinities observed align with the experimental results from biological assays .

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties Applications
5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole 3-Ph, 5-(PhOCH2) LpxC inhibition (IC50 ~ nM range), moderate logP (~3.5) Antibacterial agents
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole 3-Ph, 5-(ClCH2) Higher reactivity (nucleophilic substitution), mp 251–253°C Precursor for functionalized derivatives
5-(Pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole 3-Ph, 5-(pyrimidinyl) Enhanced hydrogen bonding (pyrimidine N), mp 284–286°C Anticancer, antimicrobial agents
5-(Benzimidazol-2-ylthio)-3-phenyl-1,2,4-oxadiazole 3-Ph, 5-(benzimidazole-SCH2) Antioxidant activity (IC50 ~ 15 µM), low hemotoxicity (<5%) Antioxidant therapies
5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole 3-Ph, 5-(CF2I) Fluorophilic reactivity, used in radical addition reactions Fluorinated drug synthesis

Physicochemical Properties

  • Melting Points: Phenoxymethyl derivatives (e.g., 236–237°C for 5g ) generally exhibit higher melting points than chloromethyl analogues (251–253°C ), attributed to π-π stacking from the phenoxy group.
  • Solubility : The chloromethyl derivative has lower aqueous solubility due to its hydrophobic ClCH2 group, whereas pyrimidinyl variants show improved solubility via hydrogen bonding .

Key Research Findings

  • Positional Isomerism : Excited-state acidity studies reveal that 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes proton transfer tautomerism, unlike its 3-(2-hydroxyphenyl) isomer, due to coplanarity differences between substituents and the oxadiazole core .
  • Pharmacokinetics: Phenoxymethyl derivatives exhibit moderate metabolic stability in vitro (t1/2 ~ 2–4 hours in microsomes), whereas fluorinated analogues (e.g., CF2I derivatives) show prolonged half-lives due to reduced CYP450 metabolism .

Biological Activity

5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenoxymethyl derivatives with appropriate phenyl compounds under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cell Line Studies: The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.67 to 0.87 µM .
  • Mechanism of Action: The mechanism involves the induction of apoptosis as evidenced by morphological changes in treated cells and increased expression of pro-apoptotic markers such as caspases .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.67Apoptosis induction
This compoundHCT-1160.87Caspase activation

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies: It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .
Bacterial StrainMIC (µg/mL)Comparison with Standard Drug
Staphylococcus aureus42x more active than chloramphenicol
Escherichia coli16Comparable to ampicillin

Anticonvulsant Activity

The anticonvulsant potential has been evaluated through various models:

  • Experimental Models: Compounds derived from this compound were tested in models such as maximal electroshock (MES) and pentylenetetrazol (PTZ). Some derivatives demonstrated promising anticonvulsant activity .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives showed that specific modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cell lines. The derivatives with electron-withdrawing groups exhibited higher potency due to improved binding affinity to target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Resistance
In another research effort focused on antimicrobial resistance, derivatives of oxadiazoles were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). These compounds displayed superior activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 5-(Phenoxymethyl)-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole can react with phenoxide ions in acetonitrile under reflux with potassium carbonate as a base. Optimization includes controlling reaction time (e.g., 10 hours for reflux) and purification via recrystallization from ethyl acetate or ethanol to achieve >90% purity . Solvent polarity and temperature gradients during crystallization are critical for yield improvement.

Q. How is the crystal structure of this compound determined, and what conformational features influence its molecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule exhibits two planar ring systems (oxadiazole and phenyl) with dihedral angles of ~80° between them, minimizing steric hindrance. Weak intermolecular C–H⋯N hydrogen bonds (e.g., bond lengths ~2.6 Å) stabilize the lattice, forming 2D sheets. Refinement using riding models for H-atoms ensures accurate electron density mapping .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, e.g., methylene protons at δ 4.8–5.2 ppm. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 295.1). Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the pharmacological activity of this compound derivatives?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins (e.g., COX-2 or EGFR kinases). Ligand preparation involves energy minimization (MMFF94 force field), while grid parameters are set around active sites (e.g., 20 ų). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Ser530 in COX-2), correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies on 1,2,4-oxadiazole derivatives?

Methodological Answer: Cross-study validation requires standardized assays (e.g., MTT for cytotoxicity) and purity verification (HPLC). For example, discrepancies in antipicornaviral activity may arise from impurities in chloromethyl intermediates. Meta-analyses using multivariate regression (e.g., R² > 0.85) isolate variables like substituent electronegativity or steric bulk .

Q. How do structural modifications at the oxadiazole ring influence pharmacokinetic properties?

Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethoxy at the para position) enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes). LogP calculations (ChemDraw) predict blood-brain barrier penetration. For instance, 5-(benzotriazolylmethyl) derivatives show improved aqueous solubility (logS = -3.2) via hydrogen-bonding with benzotriazole .

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